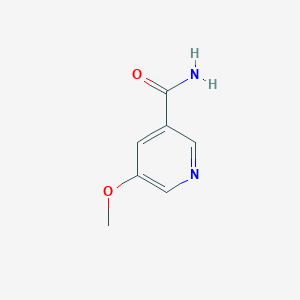

5-Methoxynicotinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-methoxypyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-11-6-2-5(7(8)10)3-9-4-6/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAVBQKDSJNIPNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801304198 | |

| Record name | 5-Methoxy-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119646-50-3 | |

| Record name | 5-Methoxy-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119646-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801304198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxynicotinamide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a feasible synthetic route for obtaining 5-methoxynicotinamide, a valuable substituted pyridine derivative for various research applications. The protocol herein is presented with detailed experimental procedures, data organization for clarity, and visual representations of the synthetic workflow and a related hypothetical signaling pathway.

Synthetic Strategy and Workflow

The synthesis of this compound can be strategically approached from commercially available 5-bromonicotinic acid. The proposed synthetic pathway involves a key nucleophilic aromatic substitution reaction to introduce the methoxy group, followed by an amidation step to furnish the final product. This multi-step process is designed to be robust and scalable for laboratory research purposes.

Caption: Synthetic workflow for this compound starting from 5-Bromonicotinic Acid.

Experimental Protocols

This section details the step-by-step procedures for the synthesis of this compound.

Step 1: Synthesis of 5-Bromonicotinamide

Objective: To convert 5-bromonicotinic acid to its corresponding amide.

-

Acid Chloride Formation: To a solution of 5-bromonicotinic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere. Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude 5-bromonicotinoyl chloride in anhydrous DCM and add it dropwise to a cooled (0 °C) solution of concentrated ammonium hydroxide (excess).

-

Work-up and Isolation: Stir the mixture vigorously for 1 hour. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-bromonicotinamide.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of this compound

Objective: To introduce the methoxy group via a copper-catalyzed nucleophilic substitution.

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 5-bromonicotinamide (1 equivalent), sodium methoxide (1.5 equivalents), and a catalytic amount of copper(I) iodide (0.1 equivalents) in anhydrous DMF.

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench with water. Extract the product with ethyl acetate.

-

Work-up and Isolation: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5-Bromonicotinic Acid | Oxalyl Chloride, NH₄OH | Dichloromethane | 0 to RT | 4-5 | 85-95 |

| 2 | 5-Bromonicotinamide | Sodium Methoxide, CuI | DMF | 100-120 | 12-24 | 60-75 |

Table 1: Summary of Reaction Conditions and Yields.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| 5-Bromonicotinamide | C₆H₅BrN₂O | 201.02 | 215-218 | White to off-white solid |

| This compound | C₇H₈N₂O₂ | 152.15 | 178-181 | White crystalline solid |

Table 2: Physicochemical Properties of Key Compounds.

Hypothetical Signaling Pathway Involvement

While the primary focus of this document is the synthesis of this compound, it is valuable for drug development professionals to consider its potential biological context. Substituted nicotinamides can interact with various cellular signaling pathways. The diagram below illustrates a hypothetical pathway where a nicotinamide derivative might modulate a cellular response.

Caption: Hypothetical signaling cascade modulated by a nicotinamide derivative.

Disclaimer: This document is intended for research and informational purposes only. The experimental protocols described are based on established chemical principles and should be performed by qualified personnel in a well-equipped laboratory, adhering to all necessary safety precautions.

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxynicotinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxynicotinamide, a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT), has emerged as a compound of significant interest in the fields of metabolic disease and oncology. A thorough understanding of its physicochemical properties is paramount for its application in research and development, influencing formulation, bioavailability, and therapeutic efficacy. This technical guide provides a comprehensive overview of the core physicochemical characteristics of 6-Methoxynicotinamide, details the experimental methodologies for their determination, and illustrates its mechanism of action through a detailed signaling pathway diagram.

Physicochemical Properties

The fundamental physicochemical properties of 6-Methoxynicotinamide are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: General and Chemical Properties

| Property | Value | Source |

| IUPAC Name | 6-methoxypyridine-3-carboxamide | |

| Synonyms | JBSNF-000088, 6-Methoxy-3-pyridinecarboxamide | [1][2] |

| CAS Number | 7150-23-4 | [1] |

| Chemical Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Solid | [2] |

Table 2: Physical and Chemical Characteristics

| Property | Value | Source |

| Melting Point | 178-180°C | [2] |

| Boiling Point (Predicted) | 301.6 ± 22.0°C | [2] |

| Density (Predicted) | 1.213 ± 0.06 g/cm³ | [2] |

| logP (Computed) | 1.4 | |

| Polar Surface Area (Computed) | 65.2 Ų |

Table 3: Solubility Profile

| Solvent | Solubility | Source |

| DMSO | ≥ 60 mg/mL (at 25°C) | [1] |

| Methanol | Soluble (a little) | [2] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for the characterization of any active pharmaceutical ingredient (API). Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of 6-Methoxynicotinamide can be determined using the capillary method with a melting point apparatus.

Protocol:

-

A small, finely powdered sample of 6-Methoxynicotinamide is packed into a capillary tube, sealed at one end.

-

The capillary tube is placed in a heating block or an oil bath within a melting point apparatus, adjacent to a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) to ensure thermal equilibrium.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded. This range represents the melting point.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of 6-Methoxynicotinamide.

Boiling Point Determination

As 6-Methoxynicotinamide is a solid at room temperature, its boiling point is typically predicted using computational models. Experimental determination would require high temperatures and is often not performed unless necessary. If required, a distillation-based method under reduced pressure could be employed to prevent decomposition.

Solubility Determination

The shake-flask method is a standard approach to determine the equilibrium solubility of a compound.

Protocol:

-

An excess amount of 6-Methoxynicotinamide is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed flask.

-

The flask is agitated (e.g., using a shaker bath) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting suspension is filtered to remove the undissolved solid.

-

The concentration of 6-Methoxynicotinamide in the clear filtrate is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration.

Protocol:

-

A solution of 6-Methoxynicotinamide of known concentration is prepared in a suitable solvent (e.g., water or a co-solvent system if solubility is low).

-

The solution is placed in a thermostatted vessel and a calibrated pH electrode is immersed in it.

-

A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments using a burette.

-

The pH of the solution is recorded after each addition, allowing the system to equilibrate.

-

A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of this curve.

logP Determination

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Protocol:

-

Equal volumes of n-octanol and water are pre-saturated with each other and then separated.

-

A known amount of 6-Methoxynicotinamide is dissolved in one of the phases (typically the one in which it is more soluble).

-

The two phases are combined in a sealed flask and shaken vigorously for a set period to allow for partitioning of the compound.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of 6-Methoxynicotinamide in both the n-octanol and aqueous phases is determined using an appropriate analytical technique (e.g., HPLC-UV).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Mechanism of Action and Signaling Pathway

6-Methoxynicotinamide functions as a potent inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT is a key enzyme in the metabolism of nicotinamide (a form of vitamin B3) and plays a crucial role in cellular energy and methylation pathways.[1] By inhibiting NNMT, 6-Methoxynicotinamide modulates these pathways, leading to its therapeutic effects in metabolic diseases.

The inhibition of NNMT by 6-Methoxynicotinamide leads to a cascade of downstream effects. It prevents the conversion of nicotinamide to 1-methylnicotinamide (MNA), thereby increasing the cellular pool of nicotinamide available for the synthesis of nicotinamide adenine dinucleotide (NAD+).[3][4] Elevated NAD+ levels are known to activate sirtuins, a class of proteins involved in metabolic regulation. Furthermore, the inhibition of NNMT reduces the consumption of S-adenosylmethionine (SAM), the universal methyl donor, which can impact various cellular methylation reactions. In animal models of metabolic diseases, these molecular changes translate to improved insulin sensitivity and regulation of glucose metabolism.[1]

Signaling Pathway of 6-Methoxynicotinamide as an NNMT Inhibitor

Caption: Mechanism of action of 6-Methoxynicotinamide via NNMT inhibition.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of 6-Methoxynicotinamide, along with standardized experimental protocols for their determination. The elucidation of its mechanism of action as an NNMT inhibitor, visualized through the provided signaling pathway, underscores its therapeutic potential. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences, facilitating the continued investigation and development of 6-Methoxynicotinamide as a promising therapeutic agent.

References

The Dawn of Discovery: A Technical Guide to the Early Research of Nicotinamide Analogs

Abstract: The discovery of nicotinamide adenine dinucleotide (NAD+) as a fundamental coenzyme in the early 20th century opened the door to understanding cellular metabolism. This technical guide provides an in-depth review of the subsequent pioneering research into synthetic nicotinamide analogs. Spanning the crucial period of the 1950s and 1960s, this paper details the initial synthesis, experimental evaluation, and early biochemical applications of key analogs such as 3-acetylpyridine adenine dinucleotide (APAD) and thionicotinamide adenine dinucleotide (Thio-NAD). We provide detailed experimental protocols for the enzymatic synthesis and spectrophotometric assays that were foundational to the field. Quantitative data from seminal studies are presented to compare the activity of these analogs with the natural coenzyme. Furthermore, this guide illustrates the early understanding of the biochemical pathways these analogs helped to elucidate, focusing on their role as redox cofactors for dehydrogenase enzymes. This document serves as a resource for researchers, scientists, and drug development professionals interested in the foundational science of NAD+ biochemistry and analog development.

A Brief History: From "Coferment" to Coenzyme

The journey into nicotinamide analogs begins with the discovery of their parent molecule, NAD+. In 1906, Arthur Harden and William John Young identified a heat-stable factor, which they termed a "coferment," that was essential for yeast fermentation. It was not until the 1930s that this molecule was structurally identified as nicotinamide adenine dinucleotide. A pivotal moment came in 1937 when Conrad Elvehjem discovered that nicotinic acid (niacin) could cure pellagra, establishing the vitamin B3 family as direct precursors to NAD+. The final pieces of the biosynthetic puzzle in mammals were elucidated in 1958, when Jack Preiss and Philip Handler described the pathway for converting nicotinic acid into NAD+.[1] This foundational work set the stage for the next chapter: the creation of synthetic analogs to probe the function of this vital coenzyme.

The mid-20th century, particularly the 1950s, saw a surge of interest in using synthetic analogs to understand the mechanism of NAD-dependent enzymes. Researchers, most notably Nathan O. Kaplan and his colleagues, began to synthesize and test molecules that mimicked the structure of NAD+ but possessed unique chemical and physical properties. These early analogs were not created as therapeutics, but as molecular tools to dissect the intricacies of enzyme-coenzyme interactions, substrate binding, and the fundamental process of hydride transfer in redox reactions.

References

Unveiling the Bioactivity of 5-Methoxynicotinamide: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynicotinamide, also known as 6-Methoxynicotinamide or JBSNF-000088, has emerged as a significant small molecule inhibitor of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a crucial role in cellular metabolism and has been implicated in a range of pathologies, including metabolic disorders and cancer. This technical guide provides a comprehensive overview of the biological activity screening of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and development in this promising area.

Core Mechanism of Action: NNMT Inhibition

The primary biological activity of this compound is the inhibition of Nicotinamide N-methyltransferase (NNMT). NNMT is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH). By inhibiting NNMT, this compound modulates two critical metabolic pathways: the SAM cycle and the NAD+ salvage pathway. This inhibition leads to a decrease in MNA levels and an alteration of the SAM/SAH ratio, which has downstream effects on histone methylation and gene expression. Furthermore, by preventing the methylation of nicotinamide, more of this precursor is available for the synthesis of NAD+, a vital coenzyme in cellular redox reactions.

Quantitative Biological Activity

The inhibitory potency of this compound against NNMT has been quantified in various in vitro and cell-based assays. The following tables summarize the key findings.

Table 1: In Vitro Enzymatic Inhibition of NNMT by this compound (JBSNF-000088)

| Target Enzyme | IC50 (µM) | Assay Method |

| Human NNMT | 1.8 | Fluorescence-based |

| Monkey NNMT | 2.8 | Fluorescence-based |

| Mouse NNMT | 5.0 | Fluorescence-based |

| Human NNMT | 2.4 | LC-MS/MS-based |

Table 2: Cell-Based Inhibition of NNMT by this compound (JBSNF-000088)

| Cell Line | IC50 (µM) | Endpoint Measured |

| U2OS (Human) | 1.6 | MNA Levels |

| 3T3-L1 (Mouse) | 6.3 | MNA Levels |

Table 3: In Vivo Efficacy of this compound (JBSNF-000088) in a Diet-Induced Obesity (DIO) Mouse Model

| Animal Model | Dosage | Treatment Duration | Key Outcomes |

| C57BL/6J Mice (DIO) | 50 mg/kg, oral gavage, twice daily | 4 weeks | Significant reduction in body weight, improved glucose tolerance, and normalized fed blood glucose levels.[1] |

Signaling Pathways Modulated by this compound

The inhibition of NNMT by this compound initiates a cascade of molecular events that impact several key signaling pathways.

In specific cellular contexts, particularly in cancer, the effects of NNMT inhibition can propagate to other critical signaling pathways.

Detailed Experimental Protocols

In Vitro NNMT Enzymatic Assay (Fluorescence-based)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against NNMT.

Materials:

-

Recombinant human, monkey, or mouse NNMT enzyme

-

Nicotinamide (Substrate)

-

S-adenosylmethionine (SAM) (Co-substrate)

-

This compound (Test Inhibitor)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

SAH hydrolase

-

Thiol-sensitive fluorescent probe

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe to each well.

-

Add the diluted this compound or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths for the chosen probe. The signal is inversely proportional to NNMT activity.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a general method for assessing the cytotoxicity of this compound on cultured cells.

Materials:

-

Cultured cells (e.g., HepG2)

-

This compound

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Multi-well spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 10, 30, and 100 µM) and a vehicle control.

-

Incubate the cells for the desired exposure time (e.g., 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the vehicle-treated control.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This protocol details the evaluation of this compound's efficacy in a preclinical model of obesity.

Animal Model:

-

Male C57BL/6J mice

Procedure:

-

Induction of Obesity: Feed mice a high-fat diet (HFD) for 14 weeks to induce obesity.

-

Treatment: Randomize the obese mice into a vehicle control group and a treatment group. Administer this compound (50 mg/kg) or vehicle via oral gavage twice daily for 4 weeks.

-

Monitoring: Monitor body weight and food intake regularly (e.g., weekly). Measure fed blood glucose levels at specified intervals.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, perform an OGTT. Fast the mice overnight and then administer an oral gavage of glucose (e.g., 2 g/kg). Measure blood glucose levels at various time points (e.g., 0, 15, 30, 60, 120 minutes) post-glucose administration.

-

Tissue Analysis: At the end of the study, collect plasma and tissues (e.g., adipose tissue, liver) for analysis of MNA levels and other relevant biomarkers.

Conclusion

This compound is a potent inhibitor of NNMT with demonstrated preclinical efficacy in models of metabolic disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader class of NNMT inhibitors. The detailed methodologies and visual representations of the underlying mechanisms are intended to accelerate research efforts aimed at translating these promising preclinical findings into novel therapeutics for a range of human diseases.

References

In Vitro Characterization of 6-Methoxynicotinamide as a Nicotinamide N-Methyltransferase (NNMT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a critical role in cellular metabolism and has emerged as a promising therapeutic target for a range of diseases, including metabolic disorders and cancer. This technical guide provides a comprehensive in vitro characterization of 6-Methoxynicotinamide (also known as JBSNF-000088), a potent inhibitor of NNMT. This document details the inhibitory potency of 6-Methoxynicotinamide, provides comprehensive experimental protocols for its characterization, and visualizes the intricate signaling pathways associated with NNMT and the experimental workflow for inhibitor assessment.

Introduction to NNMT and 6-Methoxynicotinamide

Nicotinamide N-methyltransferase (NNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide (NAM), yielding S-adenosyl-L-homocysteine (SAH) and 1-methylnicotinamide (1-MNA).[1][2] This enzymatic reaction is a key regulator of the cellular NAD+ salvage pathway and the SAM cycle, thereby influencing cellular energy homeostasis and epigenetic regulation.[1][3] Dysregulation of NNMT activity has been implicated in various pathologies, making it an attractive target for therapeutic intervention.

6-Methoxynicotinamide is a nicotinamide analog that has been identified as a potent, orally active inhibitor of NNMT.[4] Its ability to modulate NNMT activity suggests its potential in the treatment of metabolic diseases by sensitizing insulin, modulating glucose levels, and reducing body weight.[4]

Quantitative Inhibitory Potency of 6-Methoxynicotinamide

The inhibitory activity of 6-Methoxynicotinamide against NNMT has been quantified across different species and cellular contexts. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Enzymatic Inhibition of NNMT by 6-Methoxynicotinamide

| Enzyme Source | IC50 (µM) | Reference |

| Human NNMT | 1.8 | [3][4][5] |

| Monkey NNMT | 2.8 | [3][4][5] |

| Mouse NNMT | 5.0 | [3][4][5] |

Table 2: Cell-Based Inhibition of NNMT by 6-Methoxynicotinamide

| Cell Line | IC50 (µM) | Reference |

| U2OS (Human Osteosarcoma) | 1.6 | [4] |

| 3T3L1 (Mouse Adipocytes) | 6.3 | [4] |

Experimental Protocols

Detailed methodologies for the in vitro characterization of NNMT inhibitors like 6-Methoxynicotinamide are crucial for reproducible research. The following sections describe a fluorescence-based enzymatic assay and an LC-MS/MS-based cellular assay.

Fluorescence-Based NNMT Inhibition Assay

This assay relies on a coupled-enzyme system where the NNMT product, SAH, is hydrolyzed to homocysteine, which is then detected by a thiol-sensitive fluorescent probe.[6][7]

Materials:

-

Recombinant Human NNMT Enzyme

-

S-adenosyl-L-methionine (SAM)

-

Nicotinamide (NAM)

-

6-Methoxynicotinamide (or other test inhibitor)

-

NNMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 2 mM DTT)

-

SAH Hydrolase

-

Thiol-detecting fluorescent probe (e.g., ThioGlo4)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of 6-Methoxynicotinamide in NNMT assay buffer. The final concentrations should typically range from nanomolar to micromolar to determine the IC50 value.

-

Reaction Mixture Preparation: In the wells of the microplate, add the test inhibitor solution, recombinant NNMT enzyme, and SAM. Include controls for no inhibitor (enzyme activity control) and no enzyme (background control).

-

Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding nicotinamide to all wells.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection: Add the SAH hydrolase and the thiol-detecting probe to the wells. Incubate at room temperature for a sufficient time for the fluorescent signal to develop.

-

Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 400/465 nm for ThioGlo4).[7]

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the enzyme activity control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

LC-MS/MS-Based Cellular NNMT Inhibition Assay

This method quantifies the inhibition of endogenous NNMT activity in a cellular context by measuring the levels of the product, 1-methylnicotinamide (1-MNA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

Materials:

-

Cultured cells expressing NNMT (e.g., U2OS cells)

-

Cell culture medium and supplements

-

6-Methoxynicotinamide (or other test inhibitor)

-

Lysis buffer

-

Internal standard (e.g., deuterated 1-MNA)

-

Acetonitrile

-

LC-MS/MS system

Procedure:

-

Cell Culture and Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of 6-Methoxynicotinamide for a specified period (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.

-

Sample Preparation: To the cell lysates, add an internal standard and precipitate the proteins using a solvent like acetonitrile. Centrifuge to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis. Inject the prepared samples into the LC-MS/MS system to quantify the levels of 1-MNA.

-

Data Analysis: Normalize the 1-MNA levels to the internal standard and protein concentration. Calculate the percent inhibition of 1-MNA production for each inhibitor concentration compared to the vehicle-treated control. Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.

Visualizing NNMT's Role and Inhibition

Diagrams are provided below to illustrate the signaling pathway of NNMT and the workflow of a typical inhibitor screening assay.

NNMT Signaling Pathway

The following diagram illustrates the central role of NNMT in cellular metabolism, particularly its impact on the SAM cycle and the NAD+ salvage pathway.

Caption: NNMT's central role in the SAM cycle and NAD+ salvage pathway.

Experimental Workflow for NNMT Inhibition Assay

The diagram below outlines the key steps in a typical in vitro fluorescence-based screening assay to determine the IC50 of an NNMT inhibitor.

Caption: Workflow for a fluorescence-based NNMT inhibition assay.

Conclusion

6-Methoxynicotinamide is a well-characterized inhibitor of NNMT with potent activity in both enzymatic and cell-based assays. The detailed protocols and conceptual diagrams provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic potential of NNMT inhibitors. The consistent in vitro characterization of compounds like 6-Methoxynicotinamide is a critical step in advancing our understanding of NNMT's role in health and disease and in the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Nicotinamide N-Methyltransferase (NNMT): A New Hope for Treating Aging and Age-Related Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. assaygenie.com [assaygenie.com]

- 7. Comparative Analysis of Two NNMT Bisubstrate Inhibitors through Chemoproteomic Studies: Uncovering the Role of Unconventional SAM Analogue Moiety for Improved Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of Nicotinamide Analog Binding to NNMT: A Technical Guide

Disclaimer: Despite a comprehensive search, no specific structural or quantitative binding data for 5-Methoxynicotinamide with Nicotinamide N-methyltransferase (NNMT) was found in the public domain. This guide therefore focuses on the structural analysis of a closely related and well-characterized analog, 6-Methoxynicotinamide (also known as JBSNF-000088) , for which a co-crystal structure with human NNMT is available (PDB ID: 5YJF)[1][2][3][4]. The insights from this analysis are considered highly relevant for understanding the binding of similar nicotinamide analogs.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the detoxification of various xenobiotics[5][6][7]. NNMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH)[6][7]. Overexpression of NNMT has been linked to several diseases, including metabolic disorders like obesity and type 2 diabetes, as well as various cancers[6][7][8]. This has positioned NNMT as a promising therapeutic target for drug development. Understanding the structural basis of inhibitor binding is paramount for the rational design of potent and selective NNMT inhibitors. This technical guide provides an in-depth analysis of the binding of the nicotinamide analog, 6-Methoxynicotinamide, to human NNMT.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the structural and functional characterization of 6-Methoxynicotinamide binding to NNMT.

Protein Expression and Purification

Recombinant human NNMT is typically expressed in E. coli. The expression and purification protocol generally involves the following steps:

-

Gene Synthesis and Cloning: The human NNMT gene is synthesized and cloned into an expression vector, often containing a purification tag such as a His-tag[9][10].

-

Expression: The expression vector is transformed into a suitable E. coli strain. Protein expression is induced, for example, with IPTG, and the cells are grown at a controlled temperature to ensure proper protein folding[11].

-

Cell Lysis: The bacterial cells are harvested by centrifugation and lysed using methods such as sonication or high-pressure homogenization to release the cellular contents[10].

-

Purification: The recombinant NNMT is purified from the cell lysate using a series of chromatography steps. If a His-tag is used, an initial affinity chromatography step on a Ni-NTA column is common. This is often followed by further purification steps like ion-exchange and size-exclusion chromatography to achieve high purity (>95%)[9][10][11].

Crystallization of the NNMT-Inhibitor Complex

The co-crystal structure of human NNMT with 6-Methoxynicotinamide (JBSNF-000088) was obtained through X-ray crystallography[1][8]. The general protocol for crystallization is as follows:

-

Complex Formation: Purified NNMT is incubated with a molar excess of the inhibitor (6-Methoxynicotinamide) and the cofactor S-adenosyl-L-methionine (SAM) to form the ternary complex[8]. A thermal shift assay can be performed to confirm the binding and stabilization of the protein by the ligands prior to crystallization attempts[8].

-

Crystallization Screening: The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or custom-made screening solutions. The hanging drop vapor diffusion method is commonly employed[12].

-

Crystal Optimization: Initial crystal hits are optimized by refining the concentrations of the protein, ligands, and crystallization reagents, as well as the temperature, to obtain diffraction-quality crystals[12].

-

Data Collection: The optimized crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are then collected at a synchrotron source[1][12].

NNMT Inhibition Assay

The inhibitory activity of compounds like 6-Methoxynicotinamide is determined using an in vitro enzymatic assay[8][9]. A typical protocol is as follows:

-

Reaction Mixture: The assay is performed in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT) containing the NNMT enzyme, the inhibitor at various concentrations, and the substrates nicotinamide and SAM[9].

-

Incubation: The enzyme and inhibitor are pre-incubated for a specific duration at room temperature[9].

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrates[9].

-

Reaction Progression: The reaction is allowed to proceed for a defined time at 37°C[9].

-

Detection: The reaction is stopped, and the amount of product (1-methylnicotinamide or SAH) is quantified using methods such as LC-MS/MS or fluorescence-based assays[2][9][13]. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated[8].

Quantitative Data Presentation

The following table summarizes the key quantitative data for the binding of 6-Methoxynicotinamide (JBSNF-000088) to NNMT.

| Parameter | Value | Species | Assay Method | Reference |

| IC50 | 1.8 µM | Human | Biochemical Assay | [8] |

| 5.0 µM | Mouse | Biochemical Assay | [8] | |

| 2.8 µM | Monkey | Biochemical Assay | [8] | |

| 1.6 µM | Human (U2OS cells) | Cell-based Assay | [8] | |

| 6.3 µM | Mouse (3T3L1 cells) | Cell-based Assay | [8] | |

| Crystallographic Resolution | 2.49 Å | Human | X-ray Diffraction | [1][3] |

| R-Value Work | 0.224 | Human | X-ray Diffraction | [1] |

| R-Value Free | 0.286 | Human | X-ray Diffraction | [1] |

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures is essential for clarity and understanding. The following diagrams, created using the DOT language, illustrate the NNMT enzymatic reaction and a typical experimental workflow for structural analysis.

Structural Insights into 6-Methoxynicotinamide Binding

The co-crystal structure of human NNMT in complex with 6-Methoxynicotinamide (PDB: 5YJF) reveals critical interactions within the enzyme's active site[1][2][3][4]. The inhibitor binds in the nicotinamide-binding pocket, adjacent to the SAH molecule in the cofactor-binding site.

Key features of the binding mode include:

-

Hydrophobic Interactions: The pyridine ring of 6-Methoxynicotinamide is sandwiched between the side chains of conserved aromatic residues, which is a common feature for nicotinamide recognition by NNMT[5].

-

Hydrogen Bonding: The amide group of the inhibitor forms hydrogen bonds with surrounding residues in the active site, anchoring its orientation[5].

-

Role of the Methoxy Group: The 6-methoxy group occupies a specific sub-pocket, contributing to the inhibitor's potency and selectivity. This substitution likely enhances binding affinity compared to the parent nicotinamide molecule.

The structural data from PDB entry 5YJF provides a detailed atomic-level understanding of how 6-Methoxynicotinamide inhibits NNMT. This information is invaluable for structure-based drug design efforts aimed at developing novel NNMT inhibitors with improved pharmacological properties.

Conclusion

The structural and functional analysis of 6-Methoxynicotinamide binding to NNMT provides a robust framework for understanding the molecular recognition of nicotinamide analogs by this important metabolic enzyme. The detailed experimental protocols and quantitative binding data serve as a valuable resource for researchers in the field of drug discovery and development. The high-resolution crystal structure, in particular, offers a precise blueprint for the design of next-generation NNMT inhibitors with potential therapeutic applications in metabolic diseases and oncology. While direct structural information for this compound is not currently available, the findings for its close analog, 6-Methoxynicotinamide, offer significant predictive insights into its likely mode of binding and inhibition.

References

- 1. rcsb.org [rcsb.org]

- 2. 5yjf - Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide - Summary - Protein Data Bank Japan [pdbj.org]

- 3. 5YJF: Co-crystal structure of Human Nicotinamide N-methyltransferase (NNMT) with small molecule analog of Nicotinamide [ncbi.nlm.nih.gov]

- 4. wwPDB: pdb_00005yjf [wwpdb.org]

- 5. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Nicotinamide N-methyltransferase upregulation via the mTORC1-ATF4 pathway activation contributes to palmitate-induced lipotoxicity in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. PDBe Connect Pages [ebi.ac.uk]

The Role of 5-Methoxynicotinamide in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxynicotinamide (5-MN), also known as 6-methoxynicotinamide, has emerged as a significant modulator of cellular metabolism through its potent inhibition of Nicotinamide N-methyltransferase (NNMT). This enzyme plays a critical role in the metabolism of nicotinamide and the regulation of the cellular methyl pool. By inhibiting NNMT, 5-MN instigates a cascade of metabolic alterations, including the elevation of intracellular nicotinamide adenine dinucleotide (NAD+) and S-adenosylmethionine (SAM) levels. These changes have profound implications for various cellular processes, including energy metabolism, epigenetic regulation, and cellular signaling. This technical guide provides an in-depth analysis of the mechanism of action of 5-MN, its quantitative effects on key metabolic pathways, and detailed protocols for its investigation.

Introduction

Cellular metabolism is a complex network of biochemical reactions essential for maintaining cellular homeostasis, energy production, and biosynthesis. Nicotinamide adenine dinucleotide (NAD+) is a central coenzyme in these processes, participating in redox reactions and serving as a substrate for various signaling enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The intracellular concentration of NAD+ is tightly regulated by a balance between its biosynthesis and consumption.

The NAD+ salvage pathway is a primary route for NAD+ synthesis, recycling nicotinamide (NAM) back into the NAD+ pool. A key enzyme in this pathway is Nicotinamide N-methyltransferase (NNMT), which catalyzes the methylation of nicotinamide to form 1-methylnicotinamide (1-MNA), consuming S-adenosylmethionine (SAM) in the process. Elevated NNMT activity has been implicated in various pathological conditions, including metabolic disorders and cancer, by depleting both the NAD+ and SAM pools.

This compound (5-MN) has been identified as a potent inhibitor of NNMT. Its ability to modulate the activity of this key metabolic enzyme makes it a valuable tool for studying cellular metabolism and a potential therapeutic agent for diseases associated with dysregulated NNMT activity. This guide will explore the multifaceted role of 5-MN in cellular metabolism, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways.

Mechanism of Action of this compound

The primary mechanism of action of this compound is the competitive inhibition of Nicotinamide N-methyltransferase (NNMT). As an analog of nicotinamide, 5-MN binds to the active site of NNMT, preventing the binding and subsequent methylation of the natural substrate, nicotinamide.

This inhibition has two major downstream consequences:

-

Increased NAD+ Bioavailability: By blocking the conversion of nicotinamide to 1-MNA, 5-MN effectively increases the intracellular pool of nicotinamide available for the NAD+ salvage pathway. This leads to an overall increase in intracellular NAD+ levels, which can enhance the activity of NAD+-dependent enzymes such as sirtuins.

-

Modulation of the Cellular Methyl Pool: The NNMT reaction is a significant consumer of the universal methyl donor, S-adenosylmethionine (SAM), producing S-adenosylhomocysteine (SAH) as a byproduct. Inhibition of NNMT by 5-MN reduces the consumption of SAM, leading to an increase in the intracellular SAM concentration and a decrease in the SAH concentration. This alteration in the SAM/SAH ratio can have widespread effects on cellular methylation reactions, including histone and DNA methylation, thereby influencing epigenetic regulation.

The following diagram illustrates the central role of 5-MN in modulating these key metabolic pathways.

An In-depth Technical Guide to the Pharmacological Profile of Nicotinamide N-Methyltransferase (NNMT) Inhibitors, with a Focus on 6-Methoxynicotinamide

Disclaimer: Initial searches for "5-Methoxynicotinamide" did not yield significant pharmacological data. This guide will focus on the closely related and well-researched isomer, 6-Methoxynicotinamide (JBSNF-000088) , a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), and other relevant NNMT inhibitors to provide a comprehensive overview of this class of compounds.

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism and energy homeostasis.[1] It catalyzes the methylation of nicotinamide (a form of vitamin B3) to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as the methyl donor.[2] Overexpression of NNMT has been linked to various pathological conditions, including obesity, type 2 diabetes, and cancer.[1] This has led to the development of NNMT inhibitors as potential therapeutic agents. This technical guide provides a detailed pharmacological profile of 6-Methoxynicotinamide (JBSNF-000088), a prominent NNMT inhibitor, and discusses the broader implications of NNMT inhibition.

Mechanism of Action

NNMT inhibitors, such as 6-Methoxynicotinamide, act by competitively binding to the nicotinamide-binding pocket of the NNMT enzyme. This inhibition prevents the transfer of a methyl group from SAM to nicotinamide, thereby blocking the formation of MNA and S-adenosyl-L-homocysteine (SAH).[2] The primary downstream effects of NNMT inhibition are the modulation of cellular levels of key metabolites:

-

Increased Nicotinamide (NAM) bioavailability: By preventing its methylation, NNMT inhibitors increase the cellular pool of NAM.

-

Enhanced NAD+ Synthesis: The increased availability of NAM shunts it towards the NAD+ salvage pathway, leading to elevated levels of nicotinamide adenine dinucleotide (NAD+).[1] NAD+ is a critical coenzyme in numerous metabolic reactions and a substrate for sirtuins and PARPs, which are involved in cellular signaling and DNA repair.

-

Modulation of the SAM/SAH Ratio: Inhibition of NNMT leads to an increase in the cellular concentration of SAM, the universal methyl donor, and a decrease in SAH. This alteration in the SAM/SAH ratio can influence a wide range of cellular methylation reactions, including epigenetic modifications of DNA and histones.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for 6-Methoxynicotinamide (JBSNF-000088) and another well-characterized NNMT inhibitor, 5-amino-1-methylquinolinium (5-amino-1MQ).

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | Fluorescence-based | [3] |

| Monkey NNMT | 2.8 | Fluorescence-based | [3] | |

| Mouse NNMT | 5.0 | Fluorescence-based | [3] | |

| Human NNMT | 2.4 | LC-MS/MS | [3] | |

| U2OS cells (cellular assay) | 1.6 | LC-MS/MS | [4] | |

| 3T3L1 differentiated cells (cellular assay) | 6.3 | LC-MS/MS | [4] | |

| 5-amino-1-methylquinolinium (5-amino-1MQ) | Human NNMT | ~1 | Not specified | [5] |

Table 2: In Vivo Pharmacokinetic Parameters of 6-Methoxynicotinamide (JBSNF-000088) in Mice

| Parameter | Value | Route of Administration | Reference |

| Cmax | 3568 ng/mL | 10 mg/kg, Oral | [3] |

| Tmax | 0.5 h | 10 mg/kg, Oral | [3] |

| Half-life (t1/2) | 0.4 h | 10 mg/kg, Oral | [3] |

| Bioavailability | ~40% | Oral | [3] |

| Plasma Clearance | 21 mL/min/kg | 1 mg/kg, Intravenous | [4] |

| Volume of Distribution (Vss) | 0.7 L/kg | 1 mg/kg, Intravenous | [4] |

Table 3: In Vivo Efficacy of NNMT Inhibitors in Diet-Induced Obese (DIO) Mice

| Compound | Dosage | Treatment Duration | Key Findings | Reference |

| 6-Methoxynicotinamide (JBSNF-000088) | 50 mg/kg, b.i.d., oral | 4 weeks | Reduced body weight, improved insulin sensitivity, normalized glucose tolerance. | [3] |

| 5-amino-1-methylquinolinium (5-amino-1MQ) | 20 mg/kg, t.i.d., subcutaneous | 11 days | Progressive loss of body weight, reduced white adipose mass, decreased adipocyte size. | [2] |

Signaling Pathways and Visualizations

The inhibition of NNMT initiates a cascade of metabolic and signaling events. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

NNMT Catalytic Reaction and Inhibition

Caption: Inhibition of the NNMT-catalyzed reaction by 6-Methoxynicotinamide.

Downstream Effects of NNMT Inhibition

Caption: Signaling cascade initiated by NNMT inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. Below are representative protocols for key experiments used to characterize NNMT inhibitors.

In Vitro NNMT Enzymatic Assay (Fluorescence-based)

Objective: To determine the in vitro potency of a compound in inhibiting NNMT enzymatic activity.

Materials:

-

Recombinant human NNMT enzyme

-

Nicotinamide (NAM)

-

S-adenosylmethionine (SAM)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

-

Test compound (e.g., 6-Methoxynicotinamide)

-

Developing reagents (acetophenone, KOH, formic acid)

-

96-well microplate

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the NNMT enzyme to each well (except for the blank control).

-

Add the diluted test compound or vehicle control to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NAM and SAM.

-

Incubate the plate for 60 minutes at 37°C.

-

Stop the reaction by adding the developing reagents. This converts the product, MNA, into a fluorescent derivative.

-

Read the fluorescence intensity using a microplate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a dose-response curve.[6]

In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the therapeutic effects of an NNMT inhibitor on body weight and glucose metabolism in a preclinical model of obesity.

Animal Model:

-

Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for 14-18 weeks to induce obesity and insulin resistance.[3][7]

Procedure:

-

Randomize the DIO mice into treatment and vehicle control groups.

-

Administer the NNMT inhibitor (e.g., 50 mg/kg 6-Methoxynicotinamide, twice daily) or vehicle via oral gavage for the duration of the study (e.g., 4 weeks).[3]

-

Monitor body weight and food intake regularly (e.g., weekly).

-

Measure fed blood glucose and plasma insulin levels at specified intervals (e.g., weekly).[6]

-

At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT):

-

Fast the mice for a specified period (e.g., 4-6 hours).

-

Administer a final dose of the NNMT inhibitor or vehicle.

-

One hour later, administer an oral gavage of glucose (e.g., 2 g/kg).

-

Collect blood samples at various time points (e.g., 0, 15, 30, 60, 120 minutes) to measure blood glucose levels.[6]

-

-

At the end of the study, collect tissues (e.g., liver, adipose tissue) for further analysis (e.g., MNA levels, gene expression).

Experimental Workflow for In Vivo Study

Caption: General workflow for an in vivo efficacy study of an NNMT inhibitor.

Therapeutic Potential and Future Directions

The inhibition of NNMT represents a promising therapeutic strategy for a range of metabolic disorders. Preclinical studies with compounds like 6-Methoxynicotinamide have demonstrated significant improvements in body weight, fat mass, glucose tolerance, and insulin sensitivity.[3] The mechanism of action, centered on the modulation of fundamental metabolic pathways involving NAD+ and SAM, suggests potential applications in other diseases characterized by metabolic dysregulation, including certain cancers and age-related conditions.

Future research in this area will likely focus on:

-

The development of more potent and selective NNMT inhibitors with optimized pharmacokinetic profiles.

-

Further elucidation of the complex downstream effects of NNMT inhibition on various signaling pathways and epigenetic landscapes.

-

Clinical trials to evaluate the safety and efficacy of NNMT inhibitors in human populations with metabolic diseases.

References

- 1. What are NNMT inhibitors and how do they work? [synapse.patsnap.com]

- 2. benchchem.com [benchchem.com]

- 3. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. JBSNF-000088 | Nicotinamide N-methyltransferase (NNMT) inhibitor | metabolic disorders| CAS 7150-23-4 | Buy JBSNF000088 | InvivoChem [invivochem.com]

- 7. Nicotinamide N-methyltransferase Inhibition Mitigates Obesity-Related Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Enzymatic Assay of 5-Methoxynicotinamide as an NNMT Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to nicotinamide (NA), producing 1-methylnicotinamide (MNA) and S-adenosyl-L-homocysteine (SAH).[1][2] Dysregulation of NNMT has been implicated in various diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a promising therapeutic target.[1][2] 5-Methoxynicotinamide, also referred to as 6-Methoxynicotinamide or JBSNF-000088, is a potent inhibitor of NNMT.[3][4][5] These application notes provide a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against NNMT.

The described protocol is a fluorescence-based assay that is robust, suitable for high-throughput screening, and allows for the determination of inhibitor potency (e.g., IC50 values). The assay relies on a coupled-enzyme system where the SAH produced by NNMT is hydrolyzed by SAH hydrolase to homocysteine. The free thiol group of homocysteine is then detected by a thiol-sensitive probe, generating a fluorescent signal that is proportional to NNMT activity.[1][6] Inhibition of NNMT by this compound leads to a decrease in the fluorescent signal.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NNMT enzymatic reaction and the general workflow for the in vitro inhibition assay.

Caption: Enzymatic reaction catalyzed by NNMT and its inhibition.

Caption: General experimental workflow for the NNMT inhibition assay.

Quantitative Data: Inhibitory Potency of this compound

The following table summarizes the reported IC50 values for this compound (also known as 6-Methoxynicotinamide or JBSNF-000088) against NNMT from different species and in cell-based assays.

| Target/System | IC50 Value (µM) | Reference(s) |

| Human NNMT | 1.8 | [4][7][8][9] |

| Monkey NNMT | 2.8 | [4][7][8][9] |

| Mouse NNMT | 5.0 | [4][7][8][9] |

| Human U2OS Cells | 1.6 | [4][7] |

| Mouse 3T3-L1 Cells | 6.3 | [4][7] |

| Human Recombinant NNMT | 2.5 ± 0.1 | [3] |

Experimental Protocol: In Vitro NNMT Inhibition Assay

This protocol describes a fluorescence-based, coupled-enzyme assay to determine the IC50 value of this compound for NNMT.

Materials and Reagents

-

Recombinant Human NNMT Enzyme

-

S-Adenosylmethionine (SAM)

-

Nicotinamide (NA)

-

SAH Hydrolase (SAHH)

-

Thiol-sensitive fluorescent probe (e.g., ThioGlo™)

-

This compound (Test Inhibitor)

-

1-Methylnicotinamide (MNA) (Positive Control Inhibitor, optional)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT)

-

DMSO (for dissolving inhibitor)

-

96-well black microplates

-

Microplate reader capable of fluorescence detection

Procedure

-

Reagent Preparation:

-

Prepare Assay Buffer and store on ice.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the inhibitor in Assay Buffer to create a range of concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed a level that affects enzyme activity (typically ≤1%).[10]

-

Prepare stock solutions of SAM and Nicotinamide in Assay Buffer.

-

Dilute the NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe in Assay Buffer to their optimal working concentrations.

-

-

Reaction Setup:

-

In a 96-well black microplate, add the following to each well:

-

Test Inhibitor Wells: A fixed volume of the diluted this compound solutions.

-

Positive Control Wells (No Inhibition): An equivalent volume of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.

-

Blank/Background Control Wells: Assay Buffer.

-

-

Add the diluted NNMT enzyme, SAH hydrolase, and the thiol-sensitive fluorescent probe to all wells except the blank controls.

-

-

Pre-incubation:

-

Gently mix the contents of the plate and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding a mixture of SAM and Nicotinamide to all wells.

-

-

Incubation:

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorescent probe (e.g., Ex/Em = 392/482 nm).[1]

-

-

Data Analysis:

-

Subtract the average fluorescence reading of the blank wells from all other readings.

-

Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (Fluorescence of Inhibitor Well / Fluorescence of Positive Control Well)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., sigmoidal, 4PL) to determine the IC50 value.

-

References

- 1. assaygenie.com [assaygenie.com]

- 2. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders | MDPI [mdpi.com]

- 3. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. abmole.com [abmole.com]

- 9. JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂 | MCE [medchemexpress.cn]

- 10. benchchem.com [benchchem.com]

Application Note: Quantification of 5-Methoxynicotinamide in Plasma by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxynicotinamide, a derivative of nicotinamide (a form of vitamin B3), is of growing interest in pharmaceutical research due to its potential therapeutic applications. As with any drug development candidate, a robust and reliable method for its quantification in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma. The described protocol is designed to be a comprehensive guide, covering sample preparation, chromatographic and mass spectrometric conditions, and method validation.

Experimental Workflow

The overall workflow for the quantification of this compound in plasma involves several key stages, from sample receipt to data analysis. The following diagram provides a visual representation of this process.

Caption: Experimental workflow for this compound quantification in plasma.

Materials and Methods

Chemicals and Reagents

-

This compound (analytical standard)

-

Stable isotope-labeled internal standard (e.g., this compound-d4)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma (K2-EDTA)

Instrumentation

-

High-performance liquid chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and QC samples.

-

Calibration Curve and QC Samples: Spike the appropriate working standard solutions into control human plasma to obtain calibration standards and QC samples at the desired concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1][2][3][4][5]

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 150 µL of cold acetonitrile containing the internal standard.

-

Vortex mix for 30 seconds to precipitate the proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

The choice of sample preparation method can depend on the specific requirements of the assay. The following diagram illustrates a decision-making process for selecting a suitable technique.

Caption: Decision tree for selecting a plasma sample preparation method.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[3][4][5] |

| Mobile Phase A | 0.1% Formic acid in water[1][3][4][5][6][7] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile[3][4][5][6] |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][7][8] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1][2][3][4][5][7] |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 35 psi |

| Collision Gas | Medium |

MRM Transitions (Hypothetical)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | To be determined | To be determined | To be optimized |

| This compound-d4 (IS) | To be determined | To be determined | To be optimized |

Note: The specific m/z transitions and collision energies for this compound and its internal standard need to be optimized experimentally.

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, selectivity, recovery, and matrix effect.

Data Presentation

Table 1: Calibration Curve and Linearity

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

| QC Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| 3 (LQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 50 (MQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

| 800 (HQC) | < 15 | 85 - 115 | < 15 | 85 - 115 |

Table 3: Recovery and Matrix Effect

| QC Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| 3 (LQC) | > 85 | 85 - 115 |

| 800 (HQC) | > 85 | 85 - 115 |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of this compound in plasma. The simple protein precipitation sample preparation, coupled with the selectivity and sensitivity of the LC-MS/MS analysis, makes this method suitable for high-throughput applications in a drug development setting. The validation data demonstrates that the method is accurate, precise, and reliable for the intended purpose.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a LC-MS/MS method to analyze 5-methoxy-N,N-dimethyltryptamine and bufotenine, and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development & validation of LC–MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous determination of niacin and its metabolites--nicotinamide, nicotinuric acid and N-methyl-2-pyridone-5-carboxamide--in human plasma by LC-MS/MS and its application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Absolute quantification of nicotinamide mononucleotide in biological samples by double isotope-mediated liquid chromatography-tandem mass spectrometry (dimeLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Insulin Resistance In Vitro with N1-Methylnicotinamide

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished response of insulin-sensitive tissues like skeletal muscle, adipose tissue, and liver to insulin.[1][2] In vitro models are invaluable tools for dissecting the molecular mechanisms underlying insulin resistance and for screening potential therapeutic agents.[2][3] N1-methylnicotinamide (MNAM), a metabolite of nicotinamide, has shown potential in ameliorating insulin resistance, making it a compound of interest for metabolic research.[4][5]

These application notes provide detailed protocols for utilizing MNAM to study insulin resistance in a C2C12 skeletal muscle cell line, a well-established model for this purpose.[1][4] The protocols cover the induction of insulin resistance using palmitic acid and subsequent treatment with MNAM to assess its effects on glucose metabolism and key signaling pathways.

Principle of the Method

The protocol involves inducing a state of insulin resistance in differentiated C2C12 myotubes by exposing them to palmitic acid (PA), a saturated fatty acid known to impair insulin signaling.[3][4][6] Following the induction of insulin resistance, the cells are treated with N1-methylnicotinamide (MNAM) to investigate its potential to reverse or ameliorate the insulin-resistant state. The primary endpoints for assessment include changes in glucose uptake, and the modulation of key proteins in the insulin signaling and SIRT1/PGC-1α pathways.[4]

Materials and Reagents

-

C2C12 myoblast cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Horse Serum

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Palmitic Acid (PA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

N1-methylnicotinamide (MNAM)

-

Insulin

-

EX527 (SIRT1 inhibitor)

-

Reagents for glucose uptake assay (e.g., 2-deoxy-D-[³H]glucose)

-

Reagents for Western blotting (primary and secondary antibodies, lysis buffer, etc.)

-

Reagents for RT-qPCR (RNA extraction kits, reverse transcriptase, primers, etc.)

Experimental Protocols

C2C12 Cell Culture and Differentiation

-

Cell Culture: Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed the myoblasts in appropriate culture plates (e.g., 6-well plates for protein analysis, 96-well plates for viability assays).

-

Differentiation: Once the cells reach 80-90% confluency, induce differentiation by switching the growth medium to DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

-

Myotube Formation: Allow the cells to differentiate for 4-6 days, with media changes every 48 hours, until multinucleated myotubes are formed.

Induction of Insulin Resistance

-

Palmitic Acid-BSA Complex Preparation:

-

Prepare a 0.1 M NaOH solution.

-

Dissolve palmitic acid in the 0.1 M NaOH solution by heating at 70°C in a shaking water bath to create a 5 mM stock solution.

-

Separately, prepare a 10% fatty acid-free BSA solution in DMEM.

-

Add the palmitic acid stock solution to the BSA-DMEM solution while heating at 55°C to achieve the desired final concentration (e.g., 0.75 mM PA).[1]

-

Filter the PA-BSA complex solution through a 0.45 µm filter.

-

-

Induction: Treat the differentiated C2C12 myotubes with the prepared 0.75 mM palmitic acid-BSA complex for 16-24 hours to induce insulin resistance.[4]

N1-Methylnicotinamide (MNAM) Treatment

-

MNAM Preparation: Prepare a stock solution of MNAM in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize.

-

Treatment: Following the induction of insulin resistance, treat the C2C12 myotubes with the desired concentration of MNAM (e.g., 1 mM) for a specified duration (e.g., 24 hours).[4] For mechanistic studies, a SIRT1 inhibitor like EX527 (e.g., 30 µM) can be co-incubated with MNAM.[4]

Glucose Uptake Assay

-

Serum Starvation: After MNAM treatment, starve the cells in serum-free DMEM for 3-4 hours.

-

Insulin Stimulation: Stimulate the cells with 100 nM insulin for 30 minutes at 37°C.

-

Glucose Uptake Measurement:

-

Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

-

Incubate the cells with KRH buffer containing 2-deoxy-D-[³H]glucose (or a fluorescent glucose analog) for 5-10 minutes.

-

Stop the uptake by washing the cells with ice-cold KRH buffer.

-

Lyse the cells and measure the radioactivity or fluorescence to quantify glucose uptake.

-

Western Blot Analysis

-

Cell Lysis: Lyse the treated C2C12 myotubes with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies against proteins of interest (e.g., p-AKT, AKT, p-IRS1, IRS1, GLUT4, SIRT1, PGC-1α).

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

RT-qPCR Analysis

-

RNA Extraction: Extract total RNA from the treated C2C12 myotubes using a suitable RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative PCR using specific primers for the genes of interest (e.g., Sirt1, Pgc-1α, Glut4).

-

Data Analysis: Normalize the expression of the target genes to a housekeeping gene (e.g., Gapdh or Actb) and calculate the relative fold change.

Data Presentation

Table 1: Summary of In Vitro Experimental Conditions for Studying MNAM in Insulin Resistance

| Parameter | C2C12 Myotubes |

| Cell Line | C2C12 (Skeletal Muscle) |

| Differentiation | 2% Horse Serum for 4-6 days |

| Insulin Resistance Inducer | Palmitic Acid (PA) |

| PA Concentration | 0.75 mM[4] |

| PA Incubation Time | 16-24 hours |

| Test Compound | N1-methylnicotinamide (MNAM) |

| MNAM Concentration | 1 mM[4] |

| MNAM Incubation Time | 24 hours |

| Inhibitor (for mechanistic studies) | EX527 (SIRT1 inhibitor) |

| EX527 Concentration | 30 µM[4] |

Mandatory Visualizations

References

- 1. In Vitro Insulin Resistance Model: A Recent Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Insulin Resistance Model: A Recent Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Induction Methods of In Vitro Insulin Resistance Model - Ace Therapeutics [acetherapeutics.com]